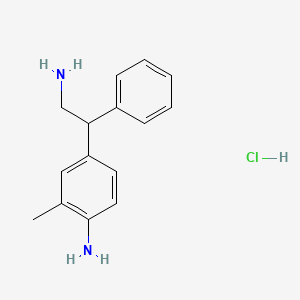
4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-1-feniletil)-2-metilanilina; clorhidrato es un compuesto químico de gran interés en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino unido a una porción feniletil y un grupo metilanilina. La forma de sal de clorhidrato aumenta su solubilidad en agua, lo que lo hace más adecuado para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-Amino-1-feniletil)-2-metilanilina; clorhidrato normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la aminación reductora de 2-metil-4-nitroanilina con 2-feniletilamina, seguida de la reducción del grupo nitro a un grupo amino. El paso final implica la formación de la sal de clorhidrato haciendo reaccionar la base libre con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden aumentar el rendimiento y la pureza. Los catalizadores y los disolventes se seleccionan cuidadosamente para garantizar una conversión eficiente y una mínima cantidad de subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-Amino-1-feniletil)-2-metilanilina; clorhidrato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados de nitroso o nitro correspondientes.
Reducción: El grupo nitro se puede reducir a un grupo amino.
Sustitución: El anillo aromático puede experimentar reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o agentes clorantes en condiciones ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversas anilinas sustituidas, compuestos nitroso y derivados nitro, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
4-(2-Amino-1-feniletil)-2-metilanilina; clorhidrato tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica y como intermedio en la producción de colorantes y pigmentos.
Biología: Investigado por su posible papel en las vías bioquímicas y como sonda en estudios de biología molecular.
Medicina: Explorado por sus propiedades farmacológicas, incluidos los posibles efectos terapéuticos en trastornos neurológicos.
Industria: Utilizado en la fabricación de productos químicos especiales y como precursor en la síntesis de materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Amino-1-feniletil)-2-metilanilina; clorhidrato implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. La porción feniletil puede interactuar con residuos aromáticos en proteínas, afectando su conformación y función. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Fenilacetona: Un compuesto orgánico con una estructura feniletil similar pero diferentes grupos funcionales.
N-[(1S)-2-amino-1-feniletil]-5-(1H-pirrolo[2,3-b]piridin-4-il)tiofeno-2-carboxamida: Un compuesto con una estructura similar de amino-feniletil pero con anillos heterocíclicos adicionales.
Singularidad
4-(2-Amino-1-feniletil)-2-metilanilina; clorhidrato es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su forma de sal de clorhidrato aumenta su solubilidad, lo que lo hace más versátil para diversas aplicaciones en comparación con sus análogos.
Propiedades
Número CAS |
6769-96-6 |
|---|---|
Fórmula molecular |
C15H19ClN2 |
Peso molecular |
262.78 g/mol |
Nombre IUPAC |
4-(2-amino-1-phenylethyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C15H18N2.ClH/c1-11-9-13(7-8-15(11)17)14(10-16)12-5-3-2-4-6-12;/h2-9,14H,10,16-17H2,1H3;1H |
Clave InChI |
XGMQTEOOESPILK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(CN)C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


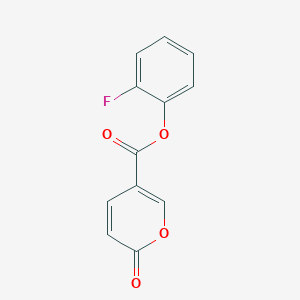

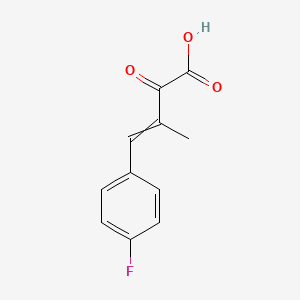
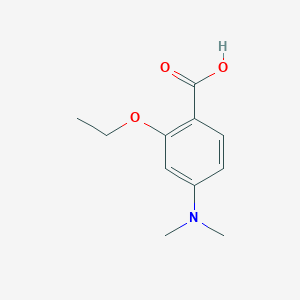
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
![8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)
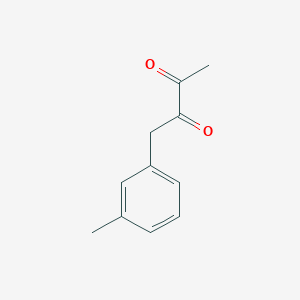
![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)
![2-benzyl-5-(phenylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12639667.png)
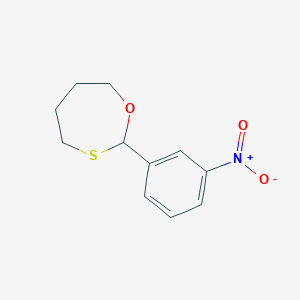
![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)
